3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid

Catalog No.
S14361089
CAS No.
5338-98-7
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid

CAS Number

5338-98-7

Product Name

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid

IUPAC Name

3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-4-9(2,5-7(10)11)6-8(12)13-3/h4-6H2,1-3H3,(H,10,11)

InChI Key

MPZVITRUKTWADX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)O)CC(=O)OC

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid is an organic compound characterized by its unique molecular structure, which includes an ethyl group, a methoxy group, and a ketone functional group. Its molecular formula is C9H16O4C_9H_{16}O_4, with a molecular weight of approximately 188.22 g/mol. This compound is part of the broader category of pentanoic acids and exhibits interesting chemical properties due to the presence of multiple functional groups that influence its reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry .

The chemical behavior of 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid allows it to participate in various reactions:

  • Oxidation: The compound can be oxidized to produce different products, such as carboxylic acids or aldehydes, depending on the oxidizing agents used.
  • Reduction: The ketone functional group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can undergo substitution reactions, allowing for the introduction of other functional groups under suitable conditions .

Research into the biological activity of 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid suggests that it may interact with various biological molecules, potentially influencing enzyme activity or receptor signaling pathways. Its structural components, particularly the ethyl and methoxy groups, could enhance its binding affinity to specific enzymes or receptors, making it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid typically involves several steps:

  • Esterification: A precursor compound is esterified with an appropriate alcohol in the presence of an acid catalyst.
  • Hydrolysis: The ester formed may undergo hydrolysis to yield the desired acid.
  • Oxidation/Reduction: Depending on the desired final product, oxidation or reduction reactions may be employed to modify functional groups.

In industrial settings, these methods are optimized for efficiency and often utilize automated systems and catalysts to enhance yield and purity .

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is studied for potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Material Science: It can be utilized in developing new materials and chemical processes due to its unique chemical properties .

Studies focusing on the interactions of 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid with biological targets have revealed its potential role in modulating enzyme activity or receptor signaling pathways. The specific interactions depend on the structural characteristics of the compound, particularly its functional groups, which influence its reactivity and binding characteristics. Ongoing research aims to elucidate these mechanisms further .

Several compounds share structural similarities with 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-3-methyl-5-oxopentanoic acidContains a methoxy group instead of ethylVariation in substituent impacts reactivity
5-Ethoxy-3-methyl-5-oxopentanoic acidSimilar backbone but different positioningVariations in functional group positioning
3,3-Dimethylglutaric acidLacks ethyl group; contains dimethyl and ketoNo ethyl substitution; simpler structure
Ethyl 3,3-dimethylglutarateSimilar ester structure; different substituentsFocused on ester formation rather than ketone

This comparison illustrates that while 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid shares common features with related compounds, its unique combination of functional groups contributes to distinct chemical behaviors and potential applications .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

188.10485899 g/mol

Monoisotopic Mass

188.10485899 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types